molecular formula C17H16F2N4O2S B1664237 Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)- CAS No. 111279-49-3

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-

Cat. No. B1664237
M. Wt: 378.4 g/mol
InChI Key: DMWIKVPTLPZXQB-UHFFFAOYSA-N
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Description

A 65281 is an antibacterial isothiazoloquinolone. It induces considerable DNA breakage mediated by calf thymus topoisomerase II. A 65281 is a potent inhibitor of the P4-unknotting reaction.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis of Isothiazoloquinolone Compounds : Studies have detailed the synthesis of various isothiazoloquinolone derivatives, including those with 6-fluoro-7-piperazin-1-yl and 9-cyclopropyl groups. These syntheses involve key steps like the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, leading to the novel tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus (Chu, 1990).

  • Practical Synthesis of Novel Derivatives : The practical synthesis of isothiazoloquinolones, including compounds with 6-fluoro-7-piperazin-1-yl-9-cyclopropyl and 6,8-difluoro-7-piperazin-1-yl-9-cyclopropyl groups, has been reported. These involve one-pot formation of phenylthio derivatives and condensation reactions (Chu & Claiborne, 1991).

Biological and Pharmaceutical Applications

  • Antibacterial Applications : Isothiazoloquinolones have shown significant potential as antibacterial agents. For instance, specific derivatives have exhibited potent activity against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). These compounds are notable for their synthesis methods that are amenable to large-scale production and have been characterized using techniques like NMR spectroscopy and X-ray crystallography (Hashimoto et al., 2007).

  • Reduced Cytotoxicity and Enhanced Antibacterial Properties : Isothiazoloquinolones containing aromatic groups at specific positions have shown increased effectiveness against Gram-positive bacteria compared to Gram-negative ones. Notably, these compounds have displayed lower cytotoxic activity against human cells, making them promising for therapeutic applications (Wiles et al., 2006).

  • Diverse Antimicrobial Activities : A variety of isothiazoloquinolone derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with heteroaromatic groups at certain positions demonstrated potent antistaphylococcal activity and low cytotoxicity against human cell lines, highlighting their potential in addressing drug-resistant bacterial strains (Wiles et al., 2006).

properties

IUPAC Name

9-cyclopropyl-6,8-difluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWIKVPTLPZXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149577
Record name A 65281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-

CAS RN

111279-49-3
Record name A 65281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111279493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 65281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-
Reactant of Route 2
Reactant of Route 2
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-
Reactant of Route 3
Reactant of Route 3
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-
Reactant of Route 4
Reactant of Route 4
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-
Reactant of Route 5
Reactant of Route 5
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-
Reactant of Route 6
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-

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